N-benzylpyridin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of N-benzylpyridin-4-amine and related compounds can involve various chemical strategies. One common approach is the palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group. This method allows for the efficient synthesis of highly substituted bipyridines and pyrazinopyridines without the need for protection/deprotection steps, showcasing the versatility of N-benzylpyridin-4-amine in organic synthesis (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of N-benzylpyridin-4-amine, including its polymorphs, has been studied using techniques such as X-ray crystallography. These studies reveal the conformation of the pyridine and benzyl groups and their interactions at the molecular level. For instance, two polymorphs of N-phenylpyridin-4-amine have been identified, demonstrating the compound's ability to form different molecular conformations under varying conditions (Okuno & Umezono, 2014).
Chemical Reactions and Properties
N-benzylpyridin-4-amine participates in various chemical reactions, highlighting its chemical properties. For example, it can undergo electrochemical C-H amination, a powerful method for synthesizing aromatic primary amines from aromatic compounds without metal catalysts or harsh chemical reagents. This reaction demonstrates the compound's role in facilitating the functionalization of aromatic rings (Morofuji et al., 2013).
Scientific Research Applications
Synthesis and Anthelmintic Activity : A study by Dutta (2014) demonstrated the synthesis of a series of compounds, including N-benzylidenepyridin-4-amines, which were tested for anthelmintic activity. Some derivatives showed significant activity compared to standard drugs (Dutta, 2014).
Palladium-Catalyzed Arylation : Chu et al. (2014) discussed the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines using palladium catalysis, indicating potential in synthetic applications for complex aromatic compounds (Chu et al., 2014).
Photoredox Catalysis for Amination : Romero et al. (2015) developed a method for aromatic carbon-hydrogen functionalization via photoredox catalysis, useful for arene amination and forming carbon-nitrogen bonds of interest in pharmaceutical research (Romero et al., 2015).
Polymeric Reagents in Acylation : Zarchi and Bahadoran (2011) described the use of poly(4-vinylpyridine)-supported benzoyl chloride as an acylating agent, simplifying the acylation of amines (Zarchi & Bahadoran, 2011).
Metal–Organic Frameworks (MOFs) : Safarifard et al. (2015) explored the use of an amine-functionalized MOF as a base catalyst for the synthesis of tetrahydro-chromenes, demonstrating the framework's efficiency and reusability (Safarifard et al., 2015).
Alzheimer's Disease Treatment : Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted therapeutic potential in treating Alzheimer's disease, showing promise for multifunctional agents (Mohamed et al., 2012).
Iron-Catalyzed Amination : Khatua et al. (2022) developed an iron-catalyzed method for intermolecular amination of benzylic C(sp3)-H bonds, showing potential for synthesizing 2-pyridine substituted benzylamine, important in medicinal chemistry and drug discovery (Khatua et al., 2022).
Copper-Catalyzed α-Methylenation : Itoh et al. (2014) achieved α-methylenation of benzylpyridines using dimethylacetamide as a carbon source under copper catalysis, suggesting a method for functionalizing benzylpyridines (Itoh et al., 2014).
properties
IUPAC Name |
N-benzylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUREJHJUJCKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354559 | |
Record name | N-benzylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylpyridin-4-amine | |
CAS RN |
13556-71-3 | |
Record name | N-benzylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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